molecular formula C12H15Cl2NO3S B1663395 1-(2,5-Dichloro-4-methoxyphenyl)sulfonylpiperidine CAS No. 433690-62-1

1-(2,5-Dichloro-4-methoxyphenyl)sulfonylpiperidine

Cat. No. B1663395
M. Wt: 324.2 g/mol
InChI Key: FEMVYIQDVGQFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “1-(2,5-Dichloro-4-methoxyphenyl)sulfonylpiperidine” can be elucidated using techniques such as FT-IR, UV–visible, 1H NMR, and HRMS . Single-crystal X-ray diffraction technique can be used for further analysis .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Enantiomerically Pure Amino Acid Derivatives

    Utilizing sulfinylaziridines with a 4-methoxyphenyl group, researchers developed a method for synthesizing enantiomerically pure β-amino acid derivatives, contributing to the field of stereochemistry (Satoh & Fukuda, 2003).

  • Advanced Synthesis Techniques

    Synthesis of various organic compounds, including indolocarbazoles and thiazoles, has been facilitated by the incorporation of 4-methoxyphenyl groups, illustrating the compound's utility in complex organic synthesis (Magnus, Exon, & Sear, 1983); (Rozentsveig et al., 2011).

  • Sulfonation Studies

    Research into the sulfonation of various phenyl and methoxyphenyl compounds demonstrates the chemical reactivity and potential applications of similar compounds in organic chemistry (Smirnov et al., 1971).

Pharmacological and Biological Applications

  • Antitumor Activities

    Sulfonamide derivatives, including those with methoxyphenyl groups, have been evaluated for their antitumor properties. Certain compounds have shown promising results in inhibiting cancer cell growth and inducing apoptosis (Ravichandiran et al., 2019).

  • Antibacterial Properties

    N-substituted aryl sulfonamides, including those with chloro-2-methoxyphenyl groups, have been synthesized and tested for antibacterial activities, showing moderate to good efficacy against certain bacterial strains (Aziz‐ur‐Rehman et al., 2013).

  • Neuropharmacological Potential

    Derivatives of piperidin-4-yl amino aryl sulfonamides have been developed as potent 5-HT₆ receptor antagonists, indicating potential applications in neuropharmacology and cognition studies (Nirogi et al., 2012).

properties

IUPAC Name

1-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO3S/c1-18-11-7-10(14)12(8-9(11)13)19(16,17)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMVYIQDVGQFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dichloro-4-methoxyphenyl)sulfonylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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